(3Z,6Z,9Z)-17-溴十七碳-3,6,9-三烯

描述

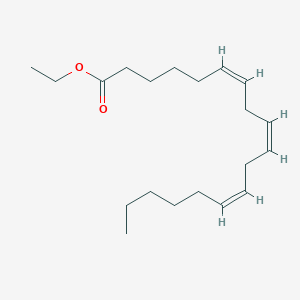

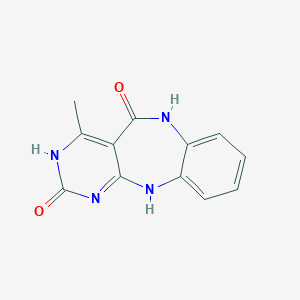

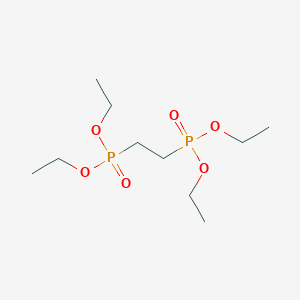

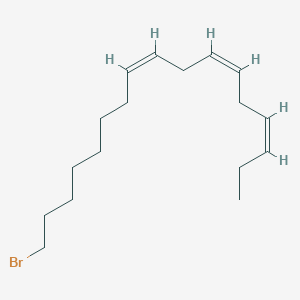

The compound (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene is a brominated analog of the polyunsaturated hydrocarbon (3Z,6Z,9Z)-3,6,9-heptadecatriene, which has been identified as a component of the female sex pheromone in the moth Abraxas grossulariata L. (Lepidoptera: Geometridae) . This compound is of interest due to its role in insect communication and potential applications in pest control.

Synthesis Analysis

The synthesis of related trienes has been reported using metal-catalyzed cross-coupling reactions starting from commercially available alpha-linolenic acid. The reactions proceed rapidly under mild conditions with high yields and retention of the geometrical configuration . Although the synthesis of the brominated version is not explicitly detailed, similar methodologies could potentially be applied to synthesize (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene.

Molecular Structure Analysis

While the molecular structure of (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene is not directly reported, the structure of related compounds has been characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction . These methods could be used to deduce the structure of the brominated triene, including the position of the bromine atom and the configuration of the double bonds.

Chemical Reactions Analysis

The reactivity of brominated polyenes like (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene can be inferred from studies on similar compounds. Brominated polyenes can participate in various chemical reactions, including further halogenation, coupling reactions, and potentially valence isomerization under certain conditions . The presence of the bromine atom could also influence the reactivity of the compound compared to its non-brominated counterpart.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3Z,6Z,9Z)-17-Bromoheptadeca-3,6,9-triene can be predicted based on the properties of structurally similar compounds. For instance, the presence of bromine is likely to increase the molecular weight and could affect the compound's volatility, solubility, and boiling point. The compound's spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, can be analyzed and compared with theoretical calculations using density functional theory (DFT) . Additionally, the electronic properties, including HOMO and LUMO energies, could be evaluated to understand the compound's reactivity and interaction with other molecules.

科学研究应用

化学合成和昆虫信息素

(3Z,6Z,9Z)-17-溴十七碳-3,6,9-三烯及其同系物的关键应用在于化学合成领域,特别是昆虫信息素的生成。这些化合物用于合成各种鳞翅目(蛾和蝴蝶)的性信息素和引诱剂。例如,王和张(2007 年)详细介绍了一种从α-亚麻酸中合成这些三烯的有效方法,突出了它们在吸引鳞翅目害虫中的作用 (王和张,2007)。此外,其他研究表明了这些化合物作为特定蛾类(例如 Alsophila quadripunctata 和尺蛾)性引诱剂成分的有效性 (Szöcs 等,1984)。

信息素研究中的鉴定和利用

这些三烯已被确认为各种蛾类性信息素中的关键成分。例如,研究在 Abraxas grossulariata 等物种的信息素腺体提取物中鉴定了这些化合物,并探讨了它们在田间试验中吸引雄性的作用 (Tóth 等,2005)。研究已扩展到了解 Operophtera brumata 等蛾子中这些信息素的生物合成和运输机制 (王等,2013)。

光异构化研究

该化合物也一直是光异构化研究的主题,探索异构化过程中激发态的立体化学和作用。这项研究有助于更广泛地了解与有机化学和光化学相关的化学反应和性质 (Courtot 和 Salaün,1976)。

属性

IUPAC Name |

(3Z,6Z,9Z)-17-bromoheptadeca-3,6,9-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOGOHIQANKSLF-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z,Z,Z)-17-Bromo-3,6,9-Heptadecatriene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)